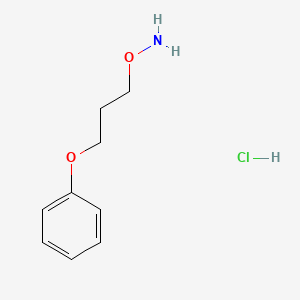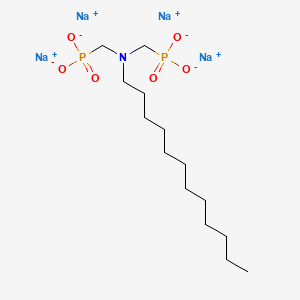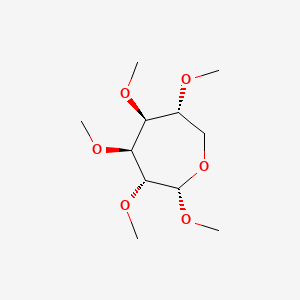
O-(3-Phenoxypropyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” are not available, there are general methods for the synthesis of hydroxylamines. For instance, a Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers a method to access O-arylhydroxylamines .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to be involved in [3,3]-sigmatropic rearrangements, which are highly valuable transformations en route to both carbo- and heterocycles .Safety and Hazards
While specific safety and hazard information for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” is not available, hydroxylamine hydrochloride in general is considered hazardous. It may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause skin irritation. It is also suspected of causing cancer .
Orientations Futures
While specific future directions for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” are not available, research on hydroxylamines in general is ongoing. For instance, O-cyclopropyl hydroxylamines have been proposed as precursors for [3,3]-sigmatropic rearrangements to furnish a variety of substituted heterocycles .
Propriétés
IUPAC Name |
O-(3-phenoxypropyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLDORVLXSBPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![1-Chloro-4-[4-(4-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B579183.png)
![Bicyclo[4.2.2]deca-2,4,7,9-tetraene](/img/structure/B579184.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)





![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)